molecular formula C8H13N3 B1443489 4-(aminomethyl)-N-ethylpyridin-2-amine CAS No. 858362-86-4

4-(aminomethyl)-N-ethylpyridin-2-amine

Cat. No.: B1443489
CAS No.: 858362-86-4
M. Wt: 151.21 g/mol
InChI Key: YENOREWNIMNEIM-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-ethylpyridin-2-amine is a chemical compound with the molecular formula C8H12N2. It is also known by other names such as N-(Pyridin-4-ylmethyl)ethanamine and N-Ethyl-4-pyridinemethanamine . This compound is characterized by the presence of a pyridine ring substituted with an ethylamino group and a methanamine group.

Preparation Methods

The synthesis of 4-(aminomethyl)-N-ethylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-pyridinecarboxaldehyde with ethylamine under suitable conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(aminomethyl)-N-ethylpyridin-2-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(aminomethyl)-N-ethylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-ethylpyridin-2-amine involves its interaction with specific molecular targets. It acts as a reversible inhibitor of various copper amine oxidases, which are enzymes involved in the metabolism of amines . The compound binds to the active site of these enzymes, preventing the oxidation of amine substrates and thereby modulating their activity.

Comparison with Similar Compounds

4-(aminomethyl)-N-ethylpyridin-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(Aminomethyl)-N-ethylpyridin-2-amine, with the CAS number 858362-86-4, is a pyridine derivative that has garnered interest in various fields of biological and medicinal chemistry. This compound is recognized for its potential therapeutic applications, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H12N2, with a molecular weight of 151.21 g/mol. It can be synthesized through various methods, typically involving the reaction of 4-pyridinecarboxaldehyde with ethylamine.

PropertyValue
Molecular Formula C8H12N2
Molecular Weight 151.21 g/mol
CAS Number 858362-86-4
IUPAC Name This compound

This compound acts primarily as a reversible inhibitor of copper-dependent amine oxidases. These enzymes play critical roles in the metabolism of biogenic amines and are implicated in various physiological processes. The binding of this compound to the active site of these enzymes alters their activity, potentially leading to therapeutic effects in conditions where amine metabolism is disrupted.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit various copper amine oxidases selectively. This inhibition can affect neurotransmitter levels and has implications for neurodegenerative diseases.
  • Antioxidant Properties : Some studies suggest that this compound may possess antioxidant activity, which could help mitigate oxidative stress in cells.
  • Potential Anticancer Activity : Preliminary data indicate that it may have effects on cancer cell lines, although further studies are required to elucidate this potential.

Study 1: Inhibition of Copper Amine Oxidases

A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of aminopyridine derivatives, including this compound. The findings demonstrated that modifications to the aminopyridine structure significantly affected enzyme binding affinity and selectivity against different isoforms of nitric oxide synthase (nNOS) .

Study 2: Antioxidant Activity Assessment

Research conducted on various aminopyridine derivatives highlighted the antioxidant properties of this compound. The compound exhibited a capacity to scavenge free radicals in vitro, suggesting a potential role in protecting cells from oxidative damage .

Study 3: Anticancer Potential

In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression .

Properties

IUPAC Name

4-(aminomethyl)-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-10-8-5-7(6-9)3-4-11-8/h3-5H,2,6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENOREWNIMNEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858362-86-4
Record name 4-(aminomethyl)-N-ethylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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